molecular formula C45H49NO13 B027621 7-Epi-10-deacetyltaxol CAS No. 78454-17-8

7-Epi-10-deacetyltaxol

Katalognummer: B027621
CAS-Nummer: 78454-17-8
Molekulargewicht: 811.9 g/mol
InChI-Schlüssel: TYLVGQKNNUHXIP-DIYBZAJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Epi-10-deacetyltaxol (EDT) is a taxane derivative first isolated from the endophytic fungus Pestalotiopsis microspora found in Taxodium distichum . Its structure, confirmed via NMR, LC-ESI-MS, and XRD, shares a backbone with paclitaxel (Taxol) but differs by the absence of a C10 acetyl group and a stereochemical inversion at the C7 position (7-epi configuration) . EDT exhibits potent cytotoxicity against human hepatocellular carcinoma (HepG2) cells, with an IC50 of 32.1 μM after 24-hour treatment . Mechanistically, EDT induces apoptosis through ROS generation, p38 MAPK activation, Bax/Bcl-2 imbalance, and PARP cleavage, leading to G2/M cell cycle arrest .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Epi-10-Desacetyl-Paclitaxel umfasst mehrere Schritte, beginnend mit dem Naturstoff Paclitaxel. Die wichtigsten Schritte umfassen die selektive Deacetylierung und Epimerisierung an bestimmten Positionen des Paclitaxel-Moleküls. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die gewünschten Transformationen zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von 7-Epi-10-Desacetyl-Paclitaxel erfolgt häufig durch semisynthetische Verfahren. Diese Verfahren beginnen mit der Extraktion von Paclitaxel aus natürlichen Quellen, gefolgt von chemischen Modifikationen, um das gewünschte Derivat zu erhalten. Die Verwendung biotechnologischer Methoden, wie z. B. Fermentation mit bestimmten Mikroorganismen, wird ebenfalls untersucht, um die Ausbeute und Reinheit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Epi-10-Desacetyl-Paclitaxel unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Einführung von Sauerstoffatomen in das Molekül.

    Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

    Substitution: Ersetzung bestimmter funktioneller Gruppen durch andere.

Häufige Reagenzien und Bedingungen:

    Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

    Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Verwendung von Halogenierungsmitteln oder Nukleophilen unter kontrollierten Temperaturen und pH-Werten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von 7-Epi-10-Desacetyl-Paclitaxel mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten zeigen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have documented the anticancer effects of 7-epi-10-deacetyltaxol:

  • In Vitro Studies : In a study involving HeLa cells, this compound demonstrated an IC50 value of 0.05 nM, indicating potent cytotoxicity against cervical cancer cells . Another study reported its effectiveness against HepG2 liver cancer cells, where it induced significant apoptosis and reduced cell viability .

Case Studies

  • Hepatocellular Carcinoma : A notable case study investigated the effects of fungal-derived this compound produced by Pestalotiopsis microspora. This study found that the compound significantly inhibited HepG2 cell proliferation and induced apoptosis through mitochondrial pathways .
  • Breast Cancer Models : Research is ongoing into the efficacy of this compound in breast cancer models, with preliminary findings suggesting it may enhance the effects of other chemotherapeutic agents.

Drug Development

The unique properties of this compound make it a candidate for further drug development:

  • Combination Therapies : Its potential to enhance the efficacy of existing chemotherapeutic agents positions it as a valuable addition to combination therapies aimed at overcoming drug resistance in cancer treatment.

Metabolic Studies

Given its α-glucosidase inhibitory activity, researchers are exploring its role in metabolic disorders and diabetes management.

Wirkmechanismus

The mechanism of action of 7-Epi 10-desacetyl paclitaxel involves the stabilization of microtubules, preventing their depolymerization. This leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. The compound targets tubulin, a key protein in the microtubule structure, and disrupts the normal function of the mitotic spindle .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Taxane Compounds

Structural and Stability Differences

Compound Key Structural Features Stability Considerations
EDT C7-epi configuration; lacks C10 acetyl Higher epimerization rate in basic conditions due to C10 deacetylation
Paclitaxel C7-OH (S-configuration); C10 acetylated More stable; slower epimerization
10-Deacetyltaxol C7-OH (S-configuration); lacks C10 acetyl Intermediate stability
7-Epi-taxol C7-epi configuration; C10 acetylated Epimerization occurs but slower than EDT
7-Xylosyl-10-deacetyltaxol B C7-xylosyl group; lacks C10 acetyl Enhanced water solubility due to xylose modification

Key Insight : The absence of the C10 acetyl group in EDT and 10-deacetyltaxol increases susceptibility to base-catalyzed epimerization compared to paclitaxel, impacting pharmacokinetic stability .

Cytotoxic Activity Across Cell Lines

Compound Cell Line IC50 Notes
EDT HepG2 32.1 μM Induces apoptosis via ROS/MAPK pathway
EDT HeLa 85 μM Lower potency compared to HepG2
7-Epi-taxol HeLa 0.05 nM Exceptional potency, likely due to retained C10 acetyl
Paclitaxel HepG2/Ovarian 1–10 nM Classic microtubule stabilization

Key Insight : EDT’s activity is cell-type-dependent, with higher efficacy in HepG2 than HeLa. The 0.085 nM IC50 reported for EDT in HeLa () may reflect a typographical error or distinct experimental conditions, as other studies report μM-range values .

Mechanisms of Action

  • EDT: Triggers intrinsic apoptosis via mitochondrial ROS, p38 MAPK activation, and PARP cleavage.
  • Paclitaxel : Stabilizes microtubules, causing mitotic arrest and caspase-dependent apoptosis .
  • 7-Epi-taxol : Shares paclitaxel’s microtubule-targeting mechanism but with reduced efficacy due to C7 epimerization .

Sources and Production

  • EDT: First reported from microbial sources (P.
  • Paclitaxel : Primarily isolated from Taxus spp. or semi-synthesized from 10-deacetylbaccatin III .
  • 7-Xylosyl Derivatives : Plant-derived (e.g., Taxus cuspidata); xylosyl modifications improve solubility but complicate synthesis .

Biologische Aktivität

7-Epi-10-deacetyltaxol (EDT) is a taxane diterpenoid derivative of paclitaxel, primarily recognized for its significant biological activities, particularly in cancer therapy. This compound has garnered attention due to its potential anticancer properties, which are being explored through various studies focusing on its mechanisms of action, efficacy, and therapeutic applications.

This compound is derived from the yew tree (Taxus spp.) and has been identified in various plant parts and microbial sources. The compound can be isolated from the bark and seeds of Taxus mairei and from endophytic fungi such as Pestalotiopsis microspora . Its molecular formula is C₄₅H₄₉NO₁₃, and it exhibits structural similarities to paclitaxel, which enhances its relevance in pharmacological studies.

Anticancer Mechanisms

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis in human hepatoma HepG2 cells through several mechanisms:

  • Cell Cycle Arrest : EDT has been shown to arrest the cell cycle at the G2/M phase, leading to inhibited cell proliferation .
  • Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by generating reactive oxygen species (ROS) and modulating the expression of apoptotic proteins such as Bax and Bcl-2. Increased Bax/Bcl-2 ratios were observed, alongside activation of p38 MAPK pathways .
  • DNA Fragmentation : Treatment with EDT resulted in significant DNA fragmentation, a hallmark of apoptosis .

Efficacy in Cancer Models

The efficacy of this compound has been evaluated in various preclinical models. For instance, in vitro studies using HepG2 cells revealed dose-dependent cytotoxicity, with significant reductions in cell viability at concentrations ranging from 0 to 128.4 μM . Additionally, combination therapies involving EDT and other agents (e.g., paclitaxel) have shown synergistic effects on cancer cell proliferation .

Data Summary

StudyCell LineConcentration (μM)Key Findings
HepG20 - 128.4Induced apoptosis; G2/M arrest; increased ROS generation
A549Not specifiedSynergistic inhibition of proliferation with paclitaxel
VariousNot specifiedHigh content found in T. mairei seeds; potential for extraction

Case Studies

  • Endophytic Source : The discovery of EDT from Pestalotiopsis microspora highlights its potential as a novel anticancer agent derived from fungi. This study characterized the compound's effects on HepG2 cells and elucidated its mechanisms of action .
  • Combination Therapy : Research on the combination of paclitaxel with aqueous extracts from T. mairei demonstrated enhanced anticancer activity against A549 lung cancer cells, suggesting that EDT may play a role in improving therapeutic outcomes when used alongside established treatments .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of 7-Epi-10-deacetyltaxol in cancer models?

  • Answer: this compound induces apoptosis in cancer cells via concentration-dependent mechanisms. Microscopic observations (e.g., nuclear condensation, membrane blebbing) and flow cytometry data demonstrate increased apoptotic rates (e.g., 128.4 μM treatment induced ~50% apoptosis in HepG2 cells). Fluorescent dyes like Annexin V/PI are critical for distinguishing early/late apoptotic stages .

Q. What are the common natural sources or synthetic routes for isolating this compound?

  • Answer: The compound is primarily isolated from endophytic fungi such as Pestalotiopsis microspora. Structural analogs (e.g., 7-Epi-Taxol) are derived via semi-synthetic modifications of taxane diterpenoids. HPLC with fluorinated phases (e.g., C18 columns) and NMR are standard for purification and structural validation .

Advanced Research Questions

Q. How can researchers optimize molecular docking studies to evaluate this compound's binding to mTOR?

  • Answer: Use docking software (e.g., AutoDock Vina) with mTOR’s crystal structure (PDB ID: 4JSV). Validate binding poses via MD simulations and compare binding energies with paclitaxel analogs. Critical parameters include grid box size (covering the ATP-binding site), Lamarckian genetic algorithms, and clustering analysis to identify dominant conformations .

Q. What experimental design considerations are critical for assessing concentration-dependent apoptosis induction by this compound?

  • Answer:

  • Dose Range: Test logarithmic concentrations (e.g., 32.1–128.4 μM) to capture EC50 values.
  • Controls: Include untreated cells and positive controls (e.g., staurosporine).
  • Replicates: Perform triplicate experiments to ensure statistical power (p < 0.05, ANOVA).
  • Assays: Combine microscopy (morphological changes) with flow cytometry (quantitative apoptosis rates) .

Q. How should contradictory cytotoxicity data across different cancer cell lines be analyzed methodologically?

  • Answer:

  • Cell Line Profiling: Compare IC50 values in panels (e.g., NCI-60) to identify selectivity patterns.
  • Mechanistic Studies: Assess differences in drug uptake (e.g., ABC transporter expression) or apoptosis pathway mutations (e.g., p53 status).
  • Statistical Rigor: Use Tukey’s HSD test to resolve variability and report confidence intervals. For example, low cytotoxicity in MCF-7 cells may stem from estrogen receptor-mediated resistance .

Q. What analytical techniques are recommended for structural elucidation of this compound analogs?

  • Answer:

  • Chromatography: Reverse-phase HPLC with UV/FLD detection (e.g., λ = 227 nm) for purity assessment.
  • Spectroscopy: High-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) for stereochemical assignments.
  • Data Reporting: Follow IUPAC guidelines for taxane nomenclature and SI units for quantitative data .

Q. Methodological Best Practices

Q. How to ensure reproducibility in apoptosis assays for this compound?

  • Answer:

  • Standardize Protocols: Adopt published apoptosis guidelines (e.g., NCCLS).
  • Quality Control: Use certified cell lines (e.g., ATCC) and validate dye lots (e.g., Annexin V-FITC).
  • Data Transparency: Report raw apoptosis percentages, gating strategies, and instrument settings (e.g., flow cytometry voltage) .

Q. What statistical approaches are essential for analyzing dose-response relationships?

  • Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error Bars: Represent SEM or SD for ≥3 replicates.
  • Significance Thresholds: Define p-values a priori (e.g., p < 0.05) and adjust for multiple comparisons .

Q. Tables

Table 1: Key Cytotoxicity Findings for this compound

Cell LineIC50 (μM)Apoptosis Rate (%)Reference
HepG264.235.2 ± 2.1
MCF-7>200<10
SGC-7901>200<10

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-DIYBZAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559294
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78454-17-8, 111149-94-1
Record name 7-epi-10-Deacetyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78454-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-epi-3'-epi-10-Deacetyltaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Deacetyl-7-epipaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78454-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-DEACETYL-7-EPIPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Epi-10-deacetyltaxol
Reactant of Route 2
7-Epi-10-deacetyltaxol
Reactant of Route 3
7-Epi-10-deacetyltaxol
Reactant of Route 4
7-Epi-10-deacetyltaxol
Reactant of Route 5
7-Epi-10-deacetyltaxol
Reactant of Route 6
Reactant of Route 6
7-Epi-10-deacetyltaxol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.